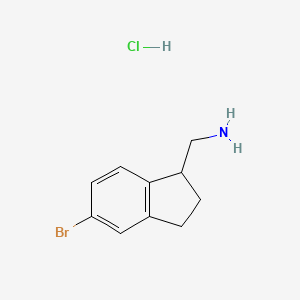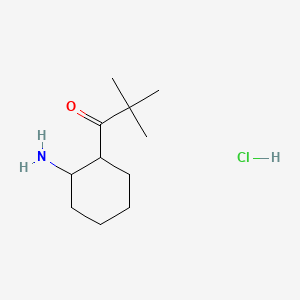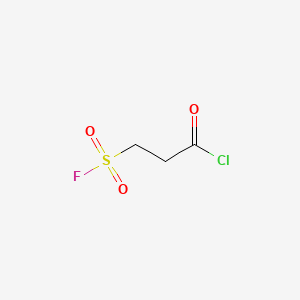![molecular formula C10H13BrF3NO2 B6604821 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid CAS No. 2763750-39-4](/img/structure/B6604821.png)
3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-bromobicyclo[111]pentan-1-yl}azetidine, trifluoroacetic acid is a specialized chemical compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the metal-free homolytic aromatic alkylation protocol, which allows for the formation of the bicyclic structure without the need for metal catalysts.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted azetidines or bromobicyclo[1.1.1]pentanes.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane derivatives: These compounds share a similar bicyclic structure but may have different substituents or functional groups.
Azetidine derivatives: Other azetidine compounds with different substituents or halogen atoms.
Uniqueness: 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid is unique due to its specific combination of the bicyclic core and the trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
3-(3-bromo-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN.C2HF3O2/c9-8-3-7(4-8,5-8)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAPDDSCZOULEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C23CC(C2)(C3)Br.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)

![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)

![tert-butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)

